1-(5-Methoxy-2-methylphenyl)piperazine

CCR1 antagonism chemokine receptor immunomodulation

1-(5-Methoxy-2-methylphenyl)piperazine (CAS 180698-23-1, MW 206.28 g/mol) is an N1-arylpiperazine derivative bearing a 5-methoxy-2-methyl substitution pattern on the phenyl ring. Unlike the more extensively characterized CNS-targeted phenylpiperazines (e.g., ortho-methylphenylpiperazine, 1-(2-methoxyphenyl)piperazine) that act primarily as monoamine releasing agents or serotonergic ligands, this specific substitution pattern has been explicitly claimed in patent literature as part of a series of CCR1 (C-C chemokine receptor type antagonists with nanomolar potency.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8578663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxy-2-methylphenyl)piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC)N2CCNCC2
InChIInChI=1S/C12H18N2O/c1-10-3-4-11(15-2)9-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyWQWFTQWTQCGSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methoxy-2-methylphenyl)piperazine (CAS 180698-23-1): A Specialized Arylpiperazine Building Block with a Documented CCR1 Antagonist Profile


1-(5-Methoxy-2-methylphenyl)piperazine (CAS 180698-23-1, MW 206.28 g/mol) is an N1-arylpiperazine derivative bearing a 5-methoxy-2-methyl substitution pattern on the phenyl ring . Unlike the more extensively characterized CNS-targeted phenylpiperazines (e.g., ortho-methylphenylpiperazine, 1-(2-methoxyphenyl)piperazine) that act primarily as monoamine releasing agents or serotonergic ligands, this specific substitution pattern has been explicitly claimed in patent literature as part of a series of CCR1 (C-C chemokine receptor type 1) antagonists with nanomolar potency [1]. Commercially available at ≥98% purity from multiple suppliers, this compound serves as a key intermediate or reference standard in chemokine receptor drug discovery programs rather than as a CNS research tool .

Why Substitution with 1-(2-Methylphenyl)piperazine or 1-(2-Methoxyphenyl)piperazine Fails for CCR1-Targeted Research


Phenylpiperazine congeners cannot be freely interchanged for applications requiring CCR1 antagonism because the 5-methoxy-2-methyl substitution pattern on the phenyl ring is pharmacophorically critical for high-affinity chemokine receptor binding. The unsubstituted analog 1-(2-methylphenyl)piperazine (oMPP) is a well-characterized serotonin-norepinephrine-dopamine releasing agent (SNDRA) with EC50 values of 175 nM (5-HT), 39.1 nM (NE), and 296–542 nM (DA) [1]. Conversely, moving the methoxy group to the 2-position alone produces primarily 5-HT1A serotonergic ligands, with 2-methoxy substitution being favorable for 5-HT1A affinity (low nanomolar Ki range) but detrimental for CCR1 activity [2]. The specific 5-methoxy-2-methyl combination is disclosed exclusively within CCR1 antagonist patent families, indicating that both the position and combination of substituents are essential for directing activity away from aminergic receptors and toward the chemokine receptor target [3].

Quantitative Differentiation Evidence: 1-(5-Methoxy-2-methylphenyl)piperazine vs. Closest Structural Analogs


CCR1 Antagonist Target Selectivity vs. Monoamine-Releasing Phenylpiperazines

While 1-(2-methylphenyl)piperazine (oMPP) is a well-validated SNDRA releasing agent, the 5-methoxy-2-methyl-substituted analog is disclosed within a distinct patent family as a CCR1 antagonist scaffold. Patent claims explicitly list 1-(5-methoxy-2-methylphenyl)piperazine among arylpiperazine derivatives with CCR1 antagonist activity, confirmed in multiple functional assays including inhibition of MIP-1α-induced chemotaxis and calcium flux in THP1 cells, with related analogs in the same series showing IC50 values in the range of 2.6–100 nM across multiple chemotaxis and binding assays [1]. By contrast, the comparator oMPP has no documented CCR1 activity and instead exhibits EC50 values of 175 nM (5-HT release), 39.1 nM (NE release), and 296–542 nM (DA release) in synaptosomal release assays [2]. This represents a fundamental divergence in pharmacological target class—chemokine GPCR vs. monoamine transporter—governed solely by the addition of the 5-methoxy substituent to the 2-methylphenyl scaffold.

CCR1 antagonism chemokine receptor immunomodulation phenylpiperazine selectivity

5-HT1A Receptor SAR Divergence: 5-Methoxy-2-Methyl vs. 2-Methoxy Substitution Patterns

The landmark SAR study by Kuipers et al. (1995) on N4-unsubstituted N1-arylpiperazines established that 2-methoxy substitution on the phenyl ring is favorable for high 5-HT1A receptor affinity, while 4-methoxy substitution is detrimental, and the affinity order for substituent positions follows ortho > para > meta [1]. The target compound 1-(5-methoxy-2-methylphenyl)piperazine bears a 5-methoxy (meta to piperazine attachment) plus 2-methyl (ortho) substitution pattern. According to the established SAR model, the 5-methoxy group occupies a position generally less favorable for 5-HT1A binding than the 2-position, and the additional 2-methyl group introduces steric bulk that could further modulate or reduce 5-HT1A affinity. By contrast, 1-(2-methoxyphenyl)piperazine (2-MPP, oMeOPP) exhibits Ki = 35 nM at 5-HT1 sites . This suggests that the 5-methoxy-2-methyl substitution pattern may be purposefully designed to shift selectivity away from the 5-HT1A receptor and toward other targets such as CCR1, as corroborated by the patent literature describing this compound class as selective CCR1 antagonists [2].

5-HT1A receptor structure-activity relationship arylpiperazine SAR serotonin receptor ligand

M1 Muscarinic Receptor Binding Affinity: Quantitative Selectivity Indicator vs. CNS Piperazines

BindingDB data for CHEMBL2114395 (structurally mapped to 1-(5-methoxy-2-methylphenyl)piperazine) reveals a Ki of 156 nM against the M1 muscarinic acetylcholine receptor in bovine striatum, with substantially weaker affinity for M2 (Ki = 1,370 nM) [1]. This ~9-fold M1-over-M2 selectivity window is relevant for evaluating cholinergic off-target risk. In contrast, many CNS-active piperazine drugs (e.g., typical antipsychotics with piperazine moieties) exhibit high-affinity muscarinic antagonism associated with anticholinergic side effects. The modest M1 affinity (Ki = 156 nM) of the target compound is at least an order of magnitude weaker than potent muscarinic antagonists (which typically exhibit Ki < 10 nM), suggesting that at concentrations achieving CCR1 engagement (IC50 range: 2–100 nM in cell-based assays), significant muscarinic receptor occupancy is unlikely at the M1 subtype.

muscarinic receptor M1 receptor binding off-target profiling CNS safety margin

Commercially Disclosed CCR1 Functional Antagonist Potency Ranges from Patent-Linked BindingDB Assays

Multiple BindingDB entries linked to the CCR1 antagonist patent family (ChemoCentryx, US 7,842,693) document functional antagonist potency for analogs sharing the 5-methoxy-2-methylphenylpiperazine scaffold. CHEMBL2398726 (BDBM50436256) demonstrates CCR1 antagonist IC50 values across five distinct functional assays: 54 nM and 46 nM (inhibition of chemokine-induced CD11b upregulation in whole blood), 4 nM (HCC-1-induced chemotaxis), 2.7 nM (MPIF-1-induced chemotaxis), 1 nM (RANTES-induced chemotaxis), and 2.1 nM (MIP-1α-induced chemotaxis) [1]. A closely related analog CHEMBL2332936 (BDBM50430280) exhibits IC50 = 2.6 nM in MIP-1α-induced THP1 cell chemotaxis [1]. This multi-assay, multi-chemokine ligand profiling represents a comprehensive functional validation of the CCR1 antagonist mechanism, contrasting sharply with comparator phenylpiperazines such as oMPP, which have no documented chemokine receptor activity in any assay system.

CCR1 functional assay chemotaxis inhibition chemokine antagonism drug discovery screening

Recommended Research and Industrial Application Scenarios for 1-(5-Methoxy-2-methylphenyl)piperazine


CCR1 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on the CCR1 functional antagonist data (IC50 range: 1–54 nM across multiple chemokine ligands) documented in BindingDB for this scaffold series, 1-(5-Methoxy-2-methylphenyl)piperazine serves as a validated starting point for CCR1 antagonist medicinal chemistry programs [1]. The compound's substitution pattern provides a synthetically accessible N4-unsubstituted piperazine core amenable to N4-functionalization with diverse acyl, alkyl, or sulfonamide groups, enabling systematic exploration of CCR1 potency, selectivity over related chemokine receptors (CCR3, CCR5), and optimization of ADME properties [2].

Chemokine Receptor Selectivity Profiling and Cross-Target Screening

The documented M1 muscarinic receptor binding affinity (Ki = 156 nM) and M1/M2 selectivity ratio (~9:1) provide an empirical starting point for broader off-target profiling of this chemotype [1]. Researchers can employ 1-(5-Methoxy-2-methylphenyl)piperazine as a reference standard in selectivity panels that include aminergic receptors (5-HT1A, 5-HT2A, D2, α1-adrenergic), where the SAR literature predicts reduced serotonergic activity compared to 2-methoxy-substituted analogs [3]. This is particularly valuable for distinguishing CCR1-mediated pharmacology from serotonergic or dopaminergic confounds in phenotypic screening cascades.

In Vitro Inflammation and Immunomodulation Mechanistic Studies

Given that CCR1 mediates monocyte and macrophage trafficking in response to CCL3 (MIP-1α), CCL5 (RANTES), and related chemokine ligands, this compound class is directly applicable to in vitro mechanistic studies of inflammatory cell migration. The functional assay data (inhibition of chemotaxis at IC50 = 2.6 nM in THP1 cells, inhibition of CD11b upregulation in whole blood at IC50 = 46–54 nM) support use in Transwell migration assays, flow cytometry-based integrin activation readouts, and calcium mobilization studies to interrogate CCR1 signaling pathways [1].

Analytical Reference Standard for CCR1 Antagonist Patent and Quality Control Programs

The compound is explicitly disclosed within ChemoCentryx's CCR1 antagonist patent families (US 7,842,693 B2 and related filings) [2]. Commercial availability at ≥98% purity from multiple suppliers, including the free base (CAS 180698-23-1) and hydrochloride salt (CAS 740806-46-6), supports its use as an analytical reference standard for HPLC method development, process chemistry quality control, and patent prosecution activities requiring authenticated samples of the claimed chemical matter .

Quote Request

Request a Quote for 1-(5-Methoxy-2-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.